molecular formula C6H6F6O3 B13418643 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid CAS No. 63979-48-6

3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid

Cat. No.: B13418643
CAS No.: 63979-48-6
M. Wt: 240.10 g/mol
InChI Key: JQYOPIYXOULLDJ-UHFFFAOYSA-N
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Description

3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is an organofluorine compound with the molecular formula C6H6F6O3. This compound is characterized by the presence of both hydroxy and trifluoromethyl groups, which contribute to its unique chemical properties. It is a derivative of valeric acid, where the hydrogen atoms are replaced by fluorine atoms, making it a highly fluorinated compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid typically involves the introduction of trifluoromethyl groups into the valeric acid structure. One common method is the reaction of valeric acid derivatives with trifluoromethylating agents such as sulfur tetrafluoride or antimony trifluoride. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as the Swarts reaction, where trihalomethyl compounds are treated with antimony trifluoride and antimony pentachloride. This method is efficient for large-scale production and ensures high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to its unique fluorinated structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,5,5-trifluoro-4-(trifluoromethyl)valeric acid is unique due to the presence of multiple trifluoromethyl groups, which significantly alter its chemical and physical properties compared to other similar compounds. This high degree of fluorination imparts increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

63979-48-6

Molecular Formula

C6H6F6O3

Molecular Weight

240.10 g/mol

IUPAC Name

5,5,5-trifluoro-3-hydroxy-4-(trifluoromethyl)pentanoic acid

InChI

InChI=1S/C6H6F6O3/c7-5(8,9)4(6(10,11)12)2(13)1-3(14)15/h2,4,13H,1H2,(H,14,15)

InChI Key

JQYOPIYXOULLDJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)C(F)(F)F)O)C(=O)O

Origin of Product

United States

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